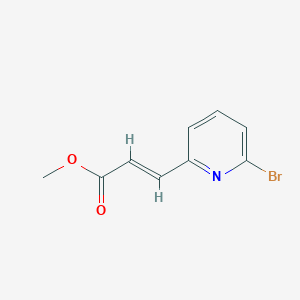

methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate

Description

Properties

CAS No. |

853179-81-4 |

|---|---|

Molecular Formula |

C9H8BrNO2 |

Molecular Weight |

242.07 g/mol |

IUPAC Name |

methyl (E)-3-(6-bromopyridin-2-yl)prop-2-enoate |

InChI |

InChI=1S/C9H8BrNO2/c1-13-9(12)6-5-7-3-2-4-8(10)11-7/h2-6H,1H3/b6-5+ |

InChI Key |

UMLDOBIBUOKMNJ-AATRIKPKSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=NC(=CC=C1)Br |

Canonical SMILES |

COC(=O)C=CC1=NC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).

Formation of the Ester: The brominated pyridine is then reacted with methyl acrylate under basic conditions to form the desired ester. Common bases used in this reaction include sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Addition Reactions: The double bond in the ester moiety can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The bromine atom and ester functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and their implications:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 6-bromo substituent in the target compound deactivates the pyridine ring, reducing electrophilic substitution reactivity compared to electron-donating groups (e.g., hydroxyl in ).

- Reactivity : The bromine atom in the target compound facilitates cross-coupling reactions, whereas chloropyrimidine in may offer similar utility but with differing kinetics due to chlorine’s smaller size and higher electronegativity.

Key Observations :

Stability and Reactivity

- Hydrolytic Stability: The methyl ester in the target compound is less prone to hydrolysis compared to ethyl esters (e.g., reports ethyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate), which may degrade under acidic/basic conditions.

- Thermal Stability : Analogous compounds like undergo structural transformations under reflux (e.g., ester hydrolysis or ring-opening), suggesting the target compound may require inert conditions during synthesis.

- Photoreactivity : α,β-Unsaturated esters are susceptible to [2+2] cycloaddition under UV light, a property shared across analogs.

Q & A

Q. What are the most reliable synthetic routes for methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate, and what reaction conditions optimize yield?

The compound can be synthesized via cross-coupling or conjugate addition reactions. A method involving palladium-catalyzed coupling of 6-bromopyridin-2-yl derivatives with methyl propiolate under inert conditions (e.g., argon) achieves moderate yields (40–60%). Key parameters include temperature control (80–100°C), solvent selection (THF or DMF), and stoichiometric ratios of reagents. Purification via flash chromatography (50–75% ethyl acetate/hexanes) is recommended . For reproducibility, ensure strict exclusion of moisture and oxygen, as bromopyridine intermediates are sensitive to hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure and stereochemistry of this compound?

- NMR : The E-configuration is confirmed by coupling constants (J = 12–16 Hz for trans-vinylic protons in H NMR). The bromopyridine moiety shows characteristic aromatic proton splitting (e.g., doublets at δ 7.5–8.5 ppm).

- X-ray crystallography : Single-crystal analysis reveals bond angles and planarity of the α,β-unsaturated ester, with C=C bond lengths ~1.34 Å, consistent with conjugation .

- IR : Strong ester carbonyl stretching (~1720 cm⁻¹) and C=C absorption (~1630 cm⁻¹) validate the functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, aryl group variations) influence the compound’s reactivity and biological activity?

Comparative studies with analogs (e.g., 4-chloro or 3-bromo-4-methoxyphenyl derivatives) reveal that:

- Electron-withdrawing groups (e.g., Br at position 6 on pyridine) enhance electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions.

- Steric effects : Bulky substituents on the pyridine ring reduce reaction rates in Suzuki-Miyaura couplings due to hindered access to the catalytic site .

- Biological activity : Bromine at position 6 improves binding affinity to kinase targets (e.g., EGFR) by enhancing hydrophobic interactions, as observed in docking studies .

Q. What experimental design strategies (e.g., DoE) are effective in optimizing reaction parameters for scale-up synthesis?

A Design of Experiments (DoE) approach using response surface methodology (RSM) can optimize variables like temperature, catalyst loading, and solvent polarity. For example:

- Central Composite Design : Vary catalyst concentration (0.5–2 mol%) and temperature (70–110°C) to model yield responses.

- Statistical analysis : Use ANOVA to identify significant factors; interactions between solvent polarity and temperature often dominate .

- Flow chemistry : Continuous-flow systems improve heat/mass transfer, reducing side reactions (e.g., ester hydrolysis) during scale-up .

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE effects or split peaks) be resolved?

- Dynamic NMR : Use variable-temperature H NMR to detect rotational barriers in the ester group, which may cause peak splitting.

- X-ray vs. computational models : Compare experimental crystal structures with DFT-optimized geometries to identify conformational flexibility. For example, syn-periplanar conformations in the solid state may differ from solution-phase rotamers .

- Isomeric impurities : LC-MS or chiral HPLC can detect trace enantiomers or Z-isomers, which arise from incomplete stereocontrol during synthesis .

Methodological Challenges

Q. What are the best practices for handling air- or moisture-sensitive intermediates in its synthesis?

- Use Schlenk lines or gloveboxes for reagent transfers.

- Pre-dry solvents (e.g., molecular sieves for THF) and employ scavengers (e.g., activated alumina) to trap residual water .

- Monitor reaction progress in real time via inline IR spectroscopy to detect premature hydrolysis of the ester group .

Q. How can researchers reconcile discrepancies between computational predictions (e.g., DFT) and experimental reactivity data?

- Solvent effects : DFT models often assume gas-phase conditions; incorporate implicit solvent models (e.g., COSMO-RS) to improve accuracy.

- Transition-state analysis : Compare calculated activation energies with kinetic data (e.g., Arrhenius plots) to validate mechanistic pathways. For example, bromine’s inductive effect may lower transition-state energy in aryl substitutions, which DFT may underestimate without dispersion corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.